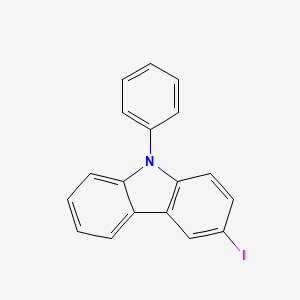

3-Iodo-N-phenylcarbazole

描述

Overview of Carbazole-Based Compounds in Contemporary Chemical Science

Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in scientific research. echemcom.com The carbazole scaffold, a tricyclic aromatic system, is noted for its rigid, planar structure and electron-rich nature. nih.gov These intrinsic characteristics bestow upon carbazole-based compounds a unique combination of thermal stability, high hole-transport capability, and excellent chemical stability. mdpi.com

In the realm of materials science, carbazoles are pivotal in the development of organic electronics. magtech.com.cnbohrium.com Their electrical, electrochemical, and photophysical properties make them ideal for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.commagtech.com.cnguidechem.com The carbazole unit often functions as an effective hole-transporting component or an electron-donating building block in more complex molecular architectures. magtech.com.cnbohrium.com The ability to easily functionalize the carbazole ring at multiple positions (C-2, C-7, C-3, C-6, and N-9) allows for the fine-tuning of its electronic and physical properties to meet specific device requirements. mdpi.combohrium.com

Beyond materials science, carbazole derivatives have a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities. echemcom.commdpi.com Naturally occurring and synthetic carbazoles have demonstrated antitumor, antibacterial, antioxidant, and anti-inflammatory properties. echemcom.commdpi.comnih.gov This versatility makes the carbazole nucleus a privileged pharmacophore in the design of new therapeutic agents. echemcom.com

Significance of N-Phenylcarbazole Scaffolds in Organic Synthesis and Materials Science

N-phenylcarbazole is considered a planarized derivative of triphenylamine, a widely employed electron donor in functional organic materials. nih.gov This structural feature is crucial for its application in optoelectronics. The N-phenylcarbazole unit is a fundamental building block for a variety of functional materials, including monodendrons and other organized chromophore arrays designed for studying electronic communication between redox centers. cmu.edu

In organic synthesis, the N-phenylcarbazole scaffold serves as a versatile intermediate. nih.gov Its derivatives are extensively used to construct hole transport materials (HTMs) and host materials for phosphorescent OLEDs. nih.govchemimpex.com The presence of the phenyl group can influence the molecular packing and electronic properties, making it a critical component in the design of materials for high-performance OLEDs and solar cells. chemimpex.comdicp.ac.cn

Rationale for Research Focus on 3-Iodo-N-phenylcarbazole

The specific focus on this compound stems from the strategic placement of an iodine atom on the N-phenylcarbazole framework. The iodine substituent at the 3-position is not a passive addition; it plays a critical role in modulating the molecule's properties and reactivity. chemblink.comchemimpex.com

Key reasons for the research interest in this particular compound include:

Synthetic Versatility : The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in cross-coupling reactions. atomfair.com This facilitates the use of this compound as a key intermediate in palladium-catalyzed reactions like Suzuki and Ullmann couplings, enabling the synthesis of more complex, conjugated polymers and dendrimers for advanced applications. atomfair.com

Tuning of Electronic Properties : Halogenation is a well-established strategy for fine-tuning the electronic characteristics of organic semiconductors. dicp.ac.cn The introduction of iodine at the 3-position modifies the molecule's frontier orbital energy levels (HOMO/LUMO), which can improve charge injection and transport, thereby enhancing the efficiency of electronic devices like OLEDs and OPVs. chemblink.comchemimpex.com

Heavy Atom Effect : The presence of the heavy iodine atom promotes intersystem crossing—the transition between singlet and triplet excited states. atomfair.com This "heavy atom effect" is highly desirable in the design of phosphorescent emitters for OLEDs, as it can significantly improve the efficiency of light emission. atomfair.com

Improved Device Performance : As a building block, this compound contributes to the development of materials with good thermal stability and high charge carrier mobility. guidechem.com These properties are essential for creating efficient and durable organic electronic devices, including perovskite solar cells. dicp.ac.cnatomfair.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and detailed overview of the chemical compound this compound, based on its constituent structural components and their significance in modern chemical research. The primary objective is to elucidate the scientific importance of this molecule by systematically exploring the foundational properties of carbazoles, the specific advantages conferred by the N-phenyl substituent, and the strategic functionalization provided by the iodo group. This research outline aims to synthesize current knowledge to present a clear rationale for the compound's role as a valuable intermediate and functional material in organic electronics and advanced synthesis.

Research Findings and Data

Table 1: Physicochemical Properties of this compound

This table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 502161-03-7 | guidechem.comatomfair.comchemicalbook.com |

| Molecular Formula | C₁₈H₁₂IN | atomfair.comchemicalbook.comcymitquimica.com |

| Molecular Weight | 369.2 g/mol | atomfair.comchemicalbook.com |

| IUPAC Name | 3-iodo-9-phenyl-9H-carbazole | atomfair.comcymitquimica.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Purity | ≥98% (HPLC) | atomfair.com |

| Melting Point | 103.0 to 107.0 °C | echemi.com |

| Boiling Point | 480.6°C at 760 mmHg | echemi.com |

| Flash Point | 244.5 °C | echemi.com |

| Density | 1.6 g/cm³ | echemi.com |

Table 2: Applications and Research Areas for this compound

This table outlines the primary applications and fields of study where this compound is utilized.

| Application/Field | Description of Use | Reference(s) |

| Organic Electronics | Serves as a key intermediate and building block for organic semiconductors. | guidechem.comchemblink.comchemimpex.com |

| OLEDs | Used in the synthesis of hole-transport materials (HTMs) and as a heavy-atom promoter for phosphorescent emitters to enhance efficiency. | chemblink.comchemimpex.comatomfair.com |

| Organic Photovoltaics (OPVs) | Contributes to the development of materials that improve light absorption and energy conversion efficiency in organic solar cells. | guidechem.comchemimpex.com |

| Perovskite Solar Cells | Employed in the development of high-efficiency perovskite solar cells. | atomfair.com |

| Organic Synthesis | Acts as a versatile building block for constructing dendrimers and polymers via cross-coupling reactions (e.g., Suzuki, Ullmann). | atomfair.com |

| Materials Science | Utilized in research focused on developing novel functional materials with tailored photophysical and electronic properties. | chemimpex.comatomfair.com |

Structure

3D Structure

属性

IUPAC Name |

3-iodo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUAIXDOXUXBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473310 | |

| Record name | 3-IODO-N-PHENYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502161-03-7 | |

| Record name | 3-IODO-N-PHENYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo N Phenylcarbazole and Its Precursors

Strategies for the Iodination of N-Phenylcarbazole

Direct iodination of N-phenylcarbazole is a common approach, employing several iodinating agents and reaction conditions to achieve the desired product.

Direct Iodination Approaches

Direct iodination methods introduce an iodine atom onto the N-phenylcarbazole skeleton. The choice of reagent and conditions can influence the yield and regioselectivity of the reaction.

N-Iodosuccinimide (NIS) is a versatile and effective reagent for the iodination of N-phenylcarbazole. wiley.comresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of sulfuric acid. wiley.com For instance, reacting N-phenylcarbazole with one equivalent of NIS in THF with a catalytic amount of sulfuric acid at 40°C yields 3-iodo-N-phenylcarbazole as the primary product, although some 3,6-diiodo-N-phenylcarbazole may also be formed. wiley.com Another reported method involves dissolving N-phenylcarbazole in glacial acetic acid and gradually adding NIS, followed by stirring at room temperature overnight to produce this compound in a 68% yield. echemi.com The use of NIS in trifluoroacetic acid (TFA) also provides a time-efficient method for the iodination of various aromatic compounds. colab.ws

Table 1: Synthesis of this compound using NIS

| Reactants | Solvent | Catalyst/Acid | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylcarbazole, NIS (1 equiv.) | THF | H₂SO₄ (catalytic) | 40°C | - | wiley.com |

| N-Phenylcarbazole, NIS | Glacial Acetic Acid | - | Room Temp. | 68% | echemi.com |

A combination of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of an acid serves as an effective iodinating system. wiley.commdma.ch This mixture generates an electrophilic iodonium (B1229267) species in situ, which then reacts with the aromatic ring. mdma.ch For the synthesis of this compound, N-phenylcarbazole can be reacted with potassium iodide and potassium iodate in ethanol (B145695) with sulfuric acid at 75°C for 2 hours. echemi.com After purification, the desired product is obtained. This method is also applicable for the synthesis of other iodinated carbazole (B46965) derivatives. wiley.com

Table 2: Synthesis of this compound using KIO₃/KI

| Reactants | Solvent | Acid | Temperature | Time | Reference |

|---|---|---|---|---|---|

| N-Phenylcarbazole, KI, KIO₃ | Ethanol | H₂SO₄ | 75°C | 2 h | echemi.com |

The use of iodine in combination with an oxidizing agent like periodic acid (H₅IO₆) or iodic acid (HIO₃) can also effect the iodination of aromatic compounds. nih.govnih.gov While specific examples for the direct synthesis of this compound using this exact combination are not detailed in the provided context, the general principle involves the in situ generation of a more reactive iodine species. For example, reacting an intermediate compound with iodine in 80% acetic acid can lead to the formation of this compound. echemi.com

The iodination of N-phenylcarbazole is an electrophilic aromatic substitution reaction. The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The substitution pattern is directed by the electronic properties of the carbazole nucleus and the N-phenyl substituent. The positions most activated towards electrophilic attack are C3 and C6, followed by C1 and C8. wiley.comnih.gov

The reaction mechanism typically involves the generation of an electrophilic iodine species (e.g., I⁺) from the iodinating agent. mdma.chacsgcipr.org This electrophile then attacks the electron-rich carbazole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov Finally, a proton is lost from the ring to restore aromaticity, resulting in the iodinated product. nih.gov

The regioselectivity of the iodination, favoring the 3-position, is a result of the electronic distribution within the N-phenylcarbazole molecule. wiley.com The nitrogen atom's lone pair participates in resonance, increasing the electron density at the C3 and C6 positions. Computational studies, such as semiempirical PM3 calculations, can be used to predict the reactivity and regioselectivity of N-substituted carbazoles in iodination reactions. wiley.com

Indirect Synthetic Routes

Indirect methods for synthesizing this compound may involve the construction of the carbazole ring from appropriately substituted precursors. One such strategy involves the palladium-catalyzed cyclization of N-arylated o-iodoanilines. nih.gov For instance, the reaction of an o-iodoaniline with a silylaryl triflate in the presence of cesium fluoride (B91410) can generate an N-arylated intermediate, which then undergoes intramolecular palladium-catalyzed cyclization to form the carbazole ring system. nih.gov While this provides a general route to carbazoles, the specific application to synthesize the 3-iodo derivative would require starting with a precursor already containing the iodine atom at the desired position or a subsequent selective iodination.

Indirect Synthetic Routes

Synthesis of N-Phenylcarbazole Precursors

The N-phenylcarbazole core is a fundamental building block for various functional materials. researchgate.net Its synthesis is a critical first step before subsequent functionalization, such as iodination.

The Ullmann condensation is a classical and widely used method for forming C–N bonds, specifically for the N-arylation of amines and related compounds, including carbazole. wikipedia.org The reaction involves the coupling of carbazole with an aryl halide, typically iodobenzene (B50100) or bromobenzene, mediated by copper. wikipedia.orgresearchgate.net

Traditional Ullmann conditions require stoichiometric amounts of copper (often as copper powder or copper(I) oxide), a base such as potassium carbonate, and high reaction temperatures (often up to 200 °C) in a high-boiling polar solvent like N,N-dimethylformamide (DMF). google.comresearchgate.net The harsh conditions can sometimes limit the reaction's scope and lead to side products. researchgate.net

Modern modifications have improved the reaction's efficiency, allowing for lower catalyst loadings and milder conditions. These often involve the use of copper(I) salts (e.g., CuI) and the addition of a ligand, such as 1,10-phenanthroline (B135089) or a diamine, to stabilize the copper catalyst and facilitate the coupling. google.comrsc.org Recent developments have even demonstrated photoinduced Ullmann C-N coupling at room temperature. sci-hub.se

Table 2: Conditions for Ullmann Synthesis of N-Phenylcarbazole

| Carbazole Source | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Carbazole | Iodobenzene | Red copper oxide / 1,10-phenanthroline | K₂CO₃ | DMF | Reflux | 88 | google.com |

| Carbazole | Iodobenzene | CuI / No Ligand | K₂CO₃ | 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 170 | 66 | lnu.edu.cn |

While the Ullmann reaction is robust, several alternative methods for the synthesis of N-phenylcarbazole and its derivatives have been developed, often offering milder conditions or different substrate compatibility.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a premier method for C-N bond formation. wikipedia.orgnih.gov It involves the coupling of an amine (carbazole) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand (e.g., BINAP, DPPF, or sterically hindered phosphines) is crucial for the reaction's success and allows for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org This method often provides higher yields and better functional group tolerance compared to the classical Ullmann reaction. wikipedia.org

Cadogan Reaction: This reaction involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives to form the carbazole core. acs.org The deoxygenation is typically achieved using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite, at elevated temperatures. acs.orgnih.govacs.org The key advantage is the precise control of substituent placement on the final carbazole ring, which is determined by the substitution pattern of the 2-nitrobiphenyl starting material. acs.org Recent advancements include visible-light-induced photoredox Cadogan cyclizations that proceed under metal-free, mild conditions. rhhz.net

Other Routes:

Palladium-catalyzed intramolecular cyclization: Routes have been developed where o-iodoanilines react with silylaryl triflates, followed by an intramolecular palladium-catalyzed cyclization to form the carbazole ring system in a one-pot procedure. nih.govorganic-chemistry.org

Bischler–Napieralski Diverted Cascade: A serendipitous discovery showed that subjecting certain styrylacetamides to Bischler-Napieralski conditions (POCl₃) can lead to the formation of substituted carbazoles in high yield. acs.org

Chemical Reactivity and Derivatization of 3 Iodo N Phenylcarbazole

Cross-Coupling Reactions of the Aryl Iodide Moiety

The iodine atom at the 3-position of the N-phenylcarbazole scaffold makes it an excellent substrate for numerous palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.esorganic-chemistry.org In the case of 3-iodo-N-phenylcarbazole, the aryl iodide readily participates in this reaction with various aryl or vinyl boronic acids or their esters. fishersci.es These reactions are prized for their mild conditions and tolerance of a wide range of functional groups. fishersci.es

The general scheme for the Suzuki-Miyaura reaction of this compound involves its reaction with a boronic acid (R-B(OH)2) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium acetate (B1210297) (Pd(OAc)2) or precatalysts like those based on palladacycles are often employed, sometimes in conjunction with specialized phosphine (B1218219) ligands that enhance catalytic activity. organic-chemistry.orgnih.gov

For example, this compound can be coupled with phenylboronic acid to yield 3-phenyl-N-phenylcarbazole. This type of transformation is instrumental in synthesizing materials for organic electronics, where extended π-conjugated systems are desirable. mdpi.comresearchgate.net The reaction of 9-(3-iodophenyl)carbazole with carboline derivatives has been used to synthesize various carboline-based compounds. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application Area |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)2 / Ligand | 3-Phenyl-N-phenylcarbazole | Organic Electronics mdpi.comresearchgate.net |

| 9-(3-Iodophenyl)carbazole | Carboline derivatives | Ullmann coupling conditions | Carboline-based derivatives mdpi.com | Materials Science mdpi.com |

| This compound | Naphthylboronic acid | Pd(PPh3)4 / K2CO3 | 3-Naphthyl-N-phenylcarbazole | Organic Light-Emitting Diodes (OLEDs) |

C-N Coupling Reactions

Carbon-nitrogen (C-N) bond formation is another critical transformation in organic synthesis, particularly for preparing pharmaceuticals and functional materials. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for arylating amines with aryl halides. acs.org this compound can react with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other heterocycles like carbazole (B46965) itself, under these conditions. mdpi.comresearchgate.net

These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The ligand choice is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. nih.gov For instance, the coupling of this compound with aniline (B41778) would yield N-(N-phenylcarbazol-3-yl)aniline. Ullmann condensation, a copper-catalyzed C-N coupling, provides an alternative, often complementary, method. mdpi.comresearchgate.net This has been used, for example, in the reaction of 9-(3-iodophenyl)carbazole with carboline derivatives. mdpi.com

Table 2: C-N Coupling Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst System | Product Type |

|---|---|---|---|---|

| This compound | Aniline | Buchwald-Hartwig | Pd catalyst / Phosphine ligand | N-Arylcarbazole derivative |

| 9-(3-Iodophenyl)carbazole | Carboline derivative | Ullmann Coupling | Copper catalyst | Carboline-substituted carbazole mdpi.com |

| 3,6-Diiodo-9-phenylcarbazoles | Indoles | C-N Coupling | Not specified | Indole-substituted carbazoles mdpi.com |

Other Palladium- and Nickel-Catalyzed Cross-Coupling Processes

Beyond Suzuki and C-N couplings, the reactivity of this compound extends to other palladium- and nickel-catalyzed transformations. nih.gov Nickel catalysis, in particular, has gained prominence as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. uni-regensburg.dersc.org

These processes can include Sonogashira coupling (with terminal alkynes to form C-C triple bonds), Heck coupling (with alkenes), and cyanation reactions. For example, a palladium-catalyzed annulation of 3-iodo-2-phenyl-1H-indoles with internal alkynes has been developed for the synthesis of benzo[a]carbazoles. acs.org Nickel catalysts, often in the form of well-defined precatalysts, can be effective for a range of cross-coupling reactions, sometimes under milder conditions or with different substrate scopes compared to their palladium counterparts. nih.govuni-regensburg.de

Nucleophilic Substitution Reactions Involving the Iodine Atom

While less common for aryl iodides compared to alkyl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. iodobenzene.ltd The iodine atom on the this compound can be replaced by strong nucleophiles. iodobenzene.ltd For this to happen, the aromatic ring typically needs to be activated by electron-withdrawing groups, or the reaction must be driven by very strong nucleophiles or high temperatures. In some cases, copper catalysis can facilitate these substitutions. For example, the iodine atom can be replaced by a cyano group. mdpi.com

The mechanism of nucleophilic substitution on an aromatic ring is generally more complex than the SN1 or SN2 pathways seen in aliphatic systems. pages.devibchem.com It often proceeds through an addition-elimination (SNAr) mechanism or via benzyne (B1209423) intermediates.

Functionalization of the Carbazole Core

In addition to reactions at the C-I bond, the carbazole core of this compound is also amenable to functionalization. chim.it Direct C-H activation has emerged as a powerful strategy for introducing functional groups at various positions on the carbazole ring system. chim.itresearchgate.net Transition metal catalysts, including palladium and rhodium, can selectively activate C-H bonds, allowing for arylation, alkylation, and other modifications. chim.it This approach offers a more atom-economical route to substituted carbazoles compared to traditional methods that require pre-functionalized starting materials. chim.it

Regioselectivity and Site-Divergent Transformations in Derivatization

When multiple reactive sites are present in a molecule, controlling the regioselectivity of a reaction is a significant challenge. In derivatives of this compound, the presence of the iodine atom and multiple C-H bonds on the carbazole and N-phenyl rings offers the potential for site-divergent transformations. researchgate.net

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct functionalization to a specific position. researchgate.net For instance, under one set of conditions, a cross-coupling reaction might exclusively occur at the C-I bond. Under different conditions, a C-H activation/functionalization could be favored at another position on the carbazole core. This control over regioselectivity is crucial for the rational design and synthesis of complex carbazole-based molecules with tailored properties for applications in materials science and medicinal chemistry. researchgate.net

Applications of 3 Iodo N Phenylcarbazole and Its Derivatives in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-Iodo-N-phenylcarbazole are instrumental in the fabrication of high-performance OLEDs, serving critical roles as hole transporting materials and host materials for phosphorescent emitters. The presence of the carbazole (B46965) moiety provides good hole-transporting capabilities and high triplet energy, while the iodo- and phenyl- substitutions offer pathways for further molecular engineering to fine-tune the material's properties.

The carbazole group is a well-known electron-donating moiety, making its derivatives suitable for transporting holes in OLEDs. While direct performance data for this compound as an HTM is not extensively documented in publicly available research, its precursor, 3-Iodo-9H-carbazole, is utilized in the synthesis of more complex HTMs. For instance, di(arylcarbazole) substituted oxetanes synthesized from 3-iodo-9H-carbazole have been investigated as efficient HTMs. nih.gov These materials exhibit high thermal and morphological stability, which are crucial for the longevity of OLED devices. nih.gov

In a study, OLEDs were fabricated using derivatives synthesized from 3-iodo-9H-carbazole as the hole transporting layer and tris(quinolin-8-olato)aluminium (Alq3) as the green emitter and electron transporting layer. The performance of these devices is summarized in the table below.

| HTM Derivative | HTL Thickness (nm) | Turn-on Voltage (V) | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum Brightness (cd/m²) |

| Derivative 4 | 40 | 3.9 | 4.7 | 2.6 | >21,000 |

| Derivative 5 | 40 | 3.7 | 4.2 | 2.6 | 11,670 |

| Derivative 6 | 40 | 3.4 | 3.8 | 2.6 | 13,193 |

| (Data sourced from a study on di(arylcarbazole) substituted oxetanes) nih.gov |

The study found that the derivatives demonstrated superior hole transporting properties, with one of the materials leading to devices with a high luminous efficiency of 4.7 cd/A and a maximum brightness exceeding 21,000 cd/m². nih.gov

Derivatives of N-phenylcarbazole are widely explored as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which are necessary to confine the triplet excitons of the phosphorescent guest emitters. A series of novel blue phosphorescent host materials based on N-phenylcarbazole and biphenyl (B1667301) have been synthesized and shown to have excellent thermal stability and high glass transition temperatures (Tg) ranging from 113 to 127 °C. nih.gov Their triplet energies were found to be significantly higher than the widely used host material 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP). nih.gov

The performance of blue and white PhOLEDs using these N-phenylcarbazole derivatives as hosts is detailed below.

| Host Material | Dopant | Device Type | Current Efficiency @ 100 cd/m² (cd/A) | Current Efficiency @ 1000 cd/m² (cd/A) |

| CTP-1 | FIrpic | Blue | 40.4 | 38.2 |

| CTP-1 | Multiple | White | 64.5 | 61.9 |

| (Data sourced from a study on phenylcarbazole derivatives as host materials) nih.gov |

These results highlight the potential of N-phenylcarbazole derivatives to serve as effective host materials, leading to high-efficiency PhOLEDs with low efficiency roll-off. nih.gov

The molecular structure of materials derived from this compound directly influences the luminous efficiency and stability of OLEDs. High glass transition temperatures (Tg) and thermal decomposition temperatures (Td) are critical for the morphological stability of the organic layers, preventing device degradation at elevated operating temperatures. For instance, imidazolyl-phenylcarbazole-based host materials have been synthesized to achieve high-efficiency green and red-emitting PhOLEDs. nih.gov One such host, im-OCzP, yielded green PhOLEDs with a peak efficiency of 22.2% (77.0 cd/A and 93.1 lm/W). nih.gov

Furthermore, the stability of PhOLEDs is a key concern. While specific lifetime data for devices using this compound derivatives is limited, research on related phosphorescent materials shows that lifetimes can exceed 20,000 hours for orange-red PHOLEDs at an initial luminance of 1000 cd/m². nih.gov The chemical stability of the host and guest materials is a determining factor in the operational lifetime of the device.

The enhancement of charge transport is crucial for improving OLED performance. The carbazole moiety is known for its excellent hole-transporting properties. mdpi.com By attaching multiple phenylcarbazole (PC) units to a central silicon atom, a remarkable enhancement in charge mobility has been observed. mdpi.com The charge mobility values increased from 1.32 × 10⁻⁴ cm²/Vs for a molecule with one PC unit to 1.16 × 10⁻³ cm²/Vs for a molecule with three PC units, all while maintaining a high triplet energy of 3.01 eV. mdpi.com This enhancement is attributed to intramolecular charge transfer, which reduces the reorganization energy. mdpi.com

The following table shows the increase in charge mobility with the number of phenylcarbazole units.

| Compound | Number of Phenylcarbazole Units | Charge Mobility @ 5 x 10⁵ V/cm (cm²/Vs) |

| 3PCBP | 3 | 1.32 × 10⁻⁴ |

| 2MCBP | 2 | 4.39 × 10⁻⁴ |

| MCBP | 1 | 1.16 × 10⁻³ |

| (Data sourced from a study on phenylcarbazole units attached to a silicon atom) mdpi.com |

This demonstrates that strategic molecular design incorporating phenylcarbazole units can significantly improve charge transport, leading to more efficient OLEDs.

Organic Photovoltaic Cells (OPVs)

Carbazole-based polymers have been extensively studied as donor materials in organic photovoltaic cells due to their good hole-transporting capabilities and thermal stability. researchgate.net Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is a well-known carbazole-based donor polymer that, when blended with a fullerene acceptor, has led to power conversion efficiencies (PCEs) of over 7%. chemistryviews.org While specific studies focusing on this compound derivatives for OPVs are not widely reported, the fundamental properties of the carbazole unit make it a promising component for designing new donor materials for high-performance organic solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. The performance of these devices is largely dictated by the charge transport characteristics of the organic semiconductor layer. Carbazole-based compounds have emerged as a prominent class of p-type organic semiconductors, primarily due to their excellent hole mobility and high thermal and chemical stability. mdpi.com

This compound serves as a crucial precursor for synthesizing more complex, high-performance carbazole derivatives tailored for OFET applications. leapchem.com The carbazole moiety itself provides a rigid, planar structure with a rich π-electron system, which facilitates efficient hole transport. mdpi.com The strategic placement of the iodine atom at the 3-position allows for straightforward chemical modification through cross-coupling reactions, enabling the extension of the π-conjugated system. This structural tuning is essential for optimizing molecular packing in the solid state, which in turn enhances charge carrier mobility. leapchem.com

While this compound itself is typically a synthetic intermediate rather than the final active material, its derivatives have shown significant promise. For instance, increasing the number of phenylcarbazole units within a molecule has been demonstrated to enhance charge mobility. mdpi.com Research on related carbazole derivatives provides insight into the performance metrics achievable. Materials based on the indolo[3,2-b]carbazole (B1211750) framework, which can be synthesized from halogenated carbazole precursors, have exhibited excellent p-channel characteristics in OFETs. researchgate.net These devices leverage the inherent hole-transporting nature of the carbazole core to achieve high performance.

Table 1: Performance of various carbazole-based derivatives in OFETs

| Carbazole Derivative Class | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Processing Technique |

|---|---|---|---|

| Indolo[3,2-b]carbazole Derivative | 0.12 | > 10⁵ | Shearing Technique researchgate.net |

| Phenylcarbazole Silicon Core (MCBP) | 1.16 x 10⁻³ | Not Reported | Time-of-Flight (TOF) mdpi.com |

| Indolo[3,2-b]carbazole Derivative | 0.06 | > 10⁵ | Drop-Casting researchgate.net |

| Phenylcarbazole Silicon Core (2MCBP) | 4.39 x 10⁻⁴ | Not Reported | Time-of-Flight (TOF) mdpi.com |

This table illustrates the high hole mobilities and on/off ratios achieved with engineered carbazole-based materials, underscoring the potential of semiconductors derived from precursors like this compound.

Development of Novel Organic Semiconductors

The quest for new organic semiconductors with tailored electronic properties is a driving force in materials science. uoregon.edu this compound is a highly valued building block in this endeavor due to its synthetic versatility. leapchem.comcymitquimica.com The reactive carbon-iodine bond provides a site for introducing a wide array of functional groups via established synthetic methodologies like Suzuki and Horner-Emmons reactions. researchgate.net This allows chemists to systematically tune the optoelectronic properties of the resulting materials. nih.gov

The core attributes of this compound that make it an excellent precursor for novel semiconductors include:

The Carbazole Core: This electron-rich aromatic system ensures good hole-transport capabilities and imparts high thermal stability to the final material. mdpi.com

The Phenyl Group at the N-position: This group can influence the solubility and morphological properties of the resulting semiconductor, which are critical for device fabrication.

The Iodine Atom at the 3-position: This is the key to its synthetic utility. It serves as a reactive handle to extend the π-conjugation, create donor-acceptor architectures, or build complex oligomers and polymers. leapchem.com

By strategically modifying the this compound scaffold, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This control is fundamental to designing materials for specific applications, as the energy levels dictate charge injection barriers and the optical band gap of the semiconductor. For example, extending the π-system generally leads to a smaller HOMO-LUMO gap. uoregon.edu This synthetic flexibility enables the creation of a diverse library of organic semiconductors with properties optimized for various electronic devices. uoregon.edu

Table 2: Electronic Properties of Semiconductors Based on Carbazole Building Blocks

| Material Type | Key Structural Feature | HOMO Level (eV) | LUMO Level (eV) | Primary Application Area |

|---|---|---|---|---|

| Small Molecule | Indolo[3,2-b]carbazole Core | -5.3 to -5.5 | -2.1 to -2.3 | OFETs, OLEDs |

| Conjugated Polymer | Alternating Carbazole-Thiophene Units | -5.1 to -5.4 | -2.5 to -2.8 | Organic Photovoltaics (OPVs) |

| Small Molecule | Silicon-centered Phenylcarbazoles | -5.6 to -5.8 | -2.0 to -2.2 | OLED Host Materials |

| Dendrimer | Carbazole Core with Dendritic Arms | -5.7 | -2.4 | OLEDs |

This table summarizes how modifications based on the carbazole unit, for which this compound is a key starting material, can alter electronic properties for different applications.

Spectroscopic and Computational Investigations of 3 Iodo N Phenylcarbazole Systems

Spectroscopic Characterization Techniques for Derivatives

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of newly synthesized 3-Iodo-N-phenylcarbazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis absorption and photoluminescence spectroscopy are routinely employed to elucidate the structural and electronic characteristics of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the carbazole (B46965) and N-phenyl rings appear in distinct regions. The substitution pattern dictates the chemical shifts (δ) and coupling constants (J), allowing for the unambiguous assignment of each proton. The presence of the iodine atom at the 3-position induces specific shifts in the signals of adjacent protons on the carbazole core due to its electronic effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Theoretical calculations, particularly those accounting for relativistic effects, have become crucial for accurately predicting the chemical shifts of carbons directly bonded to heavy atoms like iodine. For instance, in studies of related compounds like 3,6-diiodo-9-ethyl-9H-carbazole, non-relativistic calculations showed significant deviation from experimental values for the iodine-bound carbons, a discrepancy that was corrected by applying relativistic calculations. researchgate.net This highlights the importance of advanced theoretical support for interpreting the experimental NMR spectra of iodo-carbazole systems.

Table 1: Representative NMR Data for Carbazole Derivatives Note: This table provides illustrative data based on known carbazole structures. Exact values for this compound may vary.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.5 - 8.5 | Position and coupling of aromatic protons. |

| ¹³C | 100 - 150 | Carbon framework, effect of iodine substitution. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's identity.

For this compound (C₁₈H₁₂IN), the expected exact mass is approximately 369.0014 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula. Techniques such as Field Desorption Mass Spectrometry (FD-MS) have been successfully used in the identification of this compound during its synthesis, verifying the formation of the desired product. echemi.com The isotopic pattern observed in the mass spectrum is also characteristic, with the presence of iodine (¹²⁷I) being a key feature. Fragmentation patterns observed in techniques like tandem MS (MS/MS) can further elucidate the structure by showing how the molecule breaks apart, providing additional confirmation of its connectivity. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₂IN | chemicalbook.com |

| Molecular Weight | 369.20 g/mol | echemi.com |

| Exact Mass | 369.001434 u | echemi.com |

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are essential for probing the electronic transitions and emissive properties of this compound. The absorption of ultraviolet or visible light promotes electrons from the ground state to an excited state, while photoluminescence involves the emission of light as the excited state returns to the ground state.

The UV-Vis absorption spectrum of N-phenylcarbazole derivatives is characterized by strong absorption bands in the UV region, typically corresponding to π-π* transitions within the conjugated carbazole and phenyl ring systems. dergipark.org.trshimadzu.com The introduction of a phenyl group at the nitrogen atom extends the π-conjugation of the molecule compared to unsubstituted carbazole, which can lead to a bathochromic (red) shift in the absorption maxima. researchgate.net

N-phenylcarbazole itself is known to be a fluorescent compound. aatbio.com Its derivatives are often investigated for their potential as emitters in organic light-emitting diodes (OLEDs). The photoluminescence spectrum reveals the color and efficiency of the light emitted. The energy difference between the absorption and emission maxima is known as the Stokes shift. The photophysical properties, including absorption and emission wavelengths, can be influenced by factors such as solvent polarity and the nature of substituents on the carbazole framework. dergipark.org.tr For instance, transient absorption spectroscopy on brominated 9-phenylcarbazole (B72232) derivatives has shown that heavy atoms can enhance intersystem crossing (ISC), a process that populates the triplet state and is crucial for phosphorescence. aps.org

Table 3: Illustrative Photophysical Data for N-Phenylcarbazole

| Property | Wavelength (nm) | Solvent | Source |

| Excitation Peak | 340 | Cyclohexane | aatbio.com |

| Emission Peak | 343 | Cyclohexane | aatbio.com |

Quantum Chemical and Computational Studies

Computational chemistry, particularly methods based on quantum mechanics, provides a theoretical framework for understanding the electronic structure and properties of molecules like this compound. These studies complement experimental findings and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the electronic structure of organic molecules. uit.no By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

For carbazole derivatives, DFT calculations are routinely used to optimize the ground-state geometry and to understand the distribution of electron density. researchgate.net Functionals such as B3LYP are commonly employed in conjunction with appropriate basis sets to model the system. nih.govresearchgate.net These calculations can elucidate the effects of the iodo and phenyl substituents on the geometry and electronic makeup of the carbazole core. Furthermore, DFT is instrumental in simulating spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which aids in the interpretation of experimental data. researchgate.netmdpi.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic and optical properties of a molecule. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and charge-transport characteristics. nih.govnankai.edu.cn

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO levels. nih.gov In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the distribution of the LUMO can vary depending on the nature of the substituents. nankai.edu.cnresearchgate.net The HOMO-LUMO gap can be correlated with the lowest energy electronic transition observed in the UV-Vis absorption spectrum. A smaller gap generally corresponds to absorption at longer wavelengths. wikipedia.org By computationally analyzing how substituents like the iodo and phenyl groups modify the HOMO and LUMO energies, researchers can rationally design new this compound derivatives with tailored electronic and photophysical properties for specific applications. nankai.edu.cn

Table 4: Representative Frontier Orbital Energies for Carbazole-Based Systems Note: These are typical energy ranges for carbazole derivatives and may not represent the exact values for this compound.

| Molecular Orbital | Typical Energy Range (eV) | Significance |

| HOMO | -5.0 to -6.0 | Electron-donating ability; related to oxidation potential. |

| LUMO | -1.5 to -2.5 | Electron-accepting ability; related to reduction potential. |

| HOMO-LUMO Gap | 2.5 to 4.0 | Correlates with electronic transition energy and color. |

Theoretical Predictions of Reactivity

The reactivity of a molecule like this compound can be extensively investigated using computational methods, primarily Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule, which is fundamental to understanding its chemical behavior.

Key Reactivity Descriptors: A standard approach involves calculating a set of global and local reactivity descriptors. scielo.org.mxnih.govasrjetsjournal.org These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. nih.govajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For carbazole-based systems, the Egap is a key parameter in designing materials with specific electronic properties. nankai.edu.cn

Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). They quantify the energy required to remove an electron and the energy released when an electron is added. ajchem-a.com

Global Reactivity Descriptors: Other important parameters include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which provide a comprehensive picture of the molecule's stability and reactivity. scielo.org.mxasrjetsjournal.org

Application to this compound: For this compound, DFT calculations would reveal how the iodo and phenyl substituents influence the electronic properties of the carbazole core. The iodine atom, being electron-withdrawing, and the N-phenyl group would modulate the electron density distribution, affecting the HOMO and LUMO energy levels and, consequently, all the reactivity descriptors. The positions on the carbazole rings most susceptible to electrophilic or nucleophilic attack would be identified by calculating local reactivity descriptors, such as the Fukui function. scielo.org.mxnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a DFT study.

| Parameter | Definition | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.85 | Indicates electron-donating ability. |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.95 | Indicates electron-accepting ability. |

| Egap (HOMO-LUMO) | ELUMO - EHOMO | 3.90 | Indicator of chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.95 | Energy released upon gaining an electron. |

| Hardness (η) | (I - A) / 2 | 1.95 | Resistance to change in electron configuration. |

| Electrophilicity (ω) | μ2 / (2η) where μ = -(I+A)/2 | 3.80 | Measure of electrophilic character. |

Note: The values in this table are hypothetical and serve for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

Computational Modeling of Degradation Processes

Computational modeling is a powerful tool for predicting the degradation pathways of organic molecules. By calculating the strength of various chemical bonds within the structure, scientists can identify the most likely points of initial fragmentation.

Bond Dissociation Energy (BDE): The primary method for predicting degradation is the calculation of Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. researchgate.net Bonds with lower BDEs are more susceptible to cleavage under thermal, photochemical, or chemical stress. For this compound, the most relevant bonds to investigate would be the C-I bond and the N-C bond of the N-phenyl group, as these are often the weakest links in such structures.

Computational methods like DFT (e.g., using functionals like M06-2X or ωB97X-D) can provide reliable BDE values. nih.govnsf.gov The process involves calculating the energies of the intact molecule and the two radical fragments formed upon bond cleavage. The difference between these energies gives the BDE.

Degradation Pathway Prediction: Once the weakest bonds are identified, a reaction pathway can be modeled. This involves calculating the transition state energies for the initial bond-breaking steps and subsequent reactions of the resulting radicals. This approach can distinguish between different potential degradation mechanisms, such as those initiated by oxidation, reduction, or radical attack. While specific studies on this compound are absent, research on other aromatic compounds provides a blueprint for how such an investigation would proceed. nih.govnih.gov

The following table illustrates hypothetical BDE values for the most likely bonds to break in this compound during initial degradation.

| Bond | Hypothetical BDE (kcal/mol) | Implication for Degradation |

|---|---|---|

| C3-I (Carbazole-Iodine) | 65.5 | Likely the weakest bond, suggesting deiodination is a probable initial degradation step. |

| N9-C(phenyl) (Carbazole-Phenyl) | 98.0 | Significantly stronger than the C-I bond, but potentially labile under certain conditions. |

| C-H (Aromatic) | 110.0 | Aromatic C-H bonds are typically strong and less likely to be the initial point of cleavage. |

Note: The values in this table are hypothetical and for illustrative purposes. They are based on typical bond energies and would need to be confirmed by specific quantum chemical calculations for this compound.

Microkinetic Modeling in Catalytic Cycles

Microkinetic modeling is a computational technique used to simulate the kinetics of a complex chemical reaction, such as a catalytic cycle, on a fundamental level. researchgate.net It bridges the gap between theoretical calculations of individual reaction steps and experimentally observed reaction rates and selectivities.

The Process of Microkinetic Modeling: A microkinetic model for a catalytic cycle involving this compound (e.g., in a cross-coupling reaction where it acts as a substrate) would involve several key steps:

Mechanism Proposal: A plausible catalytic cycle is proposed, breaking it down into a series of elementary steps (e.g., oxidative addition, reductive elimination, ligand exchange).

DFT Calculations: The Gibbs free energy of each reactant, intermediate, product, and transition state in the proposed mechanism is calculated using DFT. This provides the energy barriers for each elementary step.

Rate Constant Calculation: The calculated energy barriers are used to determine the rate constants for each forward and reverse elementary reaction, typically using Transition State Theory.

Model Validation: The simulation results (e.g., product yield over time) are compared with experimental data. The model can be refined by adjusting the proposed mechanism or the calculated energies to better match experimental observations. uva.es

This powerful technique can provide deep insights into the reaction mechanism, identify the rate-determining step, and predict how changes in reaction conditions (temperature, concentration) or catalyst structure will affect the outcome. While no specific microkinetic models for reactions involving this compound were found in the literature, the methodology is well-established for a wide range of catalytic processes. tuwien.at

Medicinal Chemistry and Biological Relevance Exploratory

Carbazole (B46965) Scaffolds in Drug Discovery

For more than fifty years, the carbazole skeleton has served as a crucial structural motif for a wide array of biologically active compounds, encompassing both natural products and synthetic molecules. researchgate.net This scaffold is a key component in many existing anti-cancer drugs, having been discovered in organisms ranging from bacteria and fungi to plants. researchgate.net The rigid, planar, and electron-rich nature of the carbazole ring system makes it an attractive pharmacophore for interacting with various biological targets. Its structure allows for functionalization at multiple positions, enabling chemists to fine-tune its electronic and steric properties to optimize binding affinity and selectivity for specific enzymes or receptors. bohrium.com

Potential as Drug-like Scaffolds for Enzyme Inhibition or Receptor Binding

The carbazole framework is a promising scaffold for designing molecules that can inhibit enzymes or bind to cellular receptors, thereby modulating biological pathways. benthamdirect.comscispace.com Derivatives of carbazole have been identified as inhibitors for several important classes of enzymes and have shown affinity for various receptors.

Enzyme Inhibition: Carbazole-based molecules have demonstrated the ability to inhibit a range of enzymes critical to disease progression. benthamdirect.comscispace.com

Protein Kinases (PKs): PKs are enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. benthamdirect.comnih.gov Natural and synthetic carbazoles are promising PK inhibitors, interfering with their activity through various mechanisms. benthamdirect.comscispace.com For instance, certain carbazole derivatives function as ATP-competitive inhibitors of Kinesin Spindle Protein (KSP), a key player in cell division. acs.org

Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. nih.gov Some carbazole derivatives act as catalytic inhibitors of Topoisomerase II (Topo II), an important target for anticancer drugs, leading to the induction of apoptosis in cancer cells. nih.govnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system. researchgate.netepa.gov Carbazole derivatives have been synthesized and evaluated as potent inhibitors of these enzymes, suggesting their potential as multi-functional agents for managing Alzheimer's disease. researchgate.netepa.govresearchgate.net

Other Enzymes: Research has also identified carbazoles as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy, and α-glucosidase, which is relevant to diabetes management. espublisher.comrsc.org

Receptor and DNA Binding: Beyond enzyme inhibition, the carbazole structure is adept at interacting with other significant biological targets.

Receptor Binding: Benzo[a]carbazole derivatives, which feature an extended aromatic system, have been studied for their binding affinity to the estrogen receptor, indicating a potential role in hormone-dependent cancers. nih.gov Additionally, molecular docking studies have explored the interaction of carbazole-related structures with β-adrenergic receptors. mdpi.com

DNA Intercalation and Binding: The planar nature of the carbazole ring allows it to intercalate between the base pairs of DNA or bind to specific DNA secondary structures. nih.govresearchgate.net Certain derivatives have been shown to selectively bind to and stabilize G-quadruplex (G4) structures, which are found in the promoter regions of proto-oncogenes like Bcl-2, making them an interesting target for anticancer therapy. bohrium.comnih.gov

| Target Class | Specific Target | Potential Therapeutic Area |

| Enzymes | Protein Kinases (e.g., KSP, MEK) | Cancer |

| Topoisomerases (e.g., Topo I, Topo II) | Cancer | |

| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | |

| α-Glucosidase | Diabetes | |

| Receptors | Estrogen Receptor | Breast Cancer |

| β-Adrenergic Receptors | Cardiovascular Disease | |

| Nucleic Acids | DNA G-quadruplexes (e.g., Bcl-2 promoter) | Cancer |

Derivatives as Fluorescent Probes and Biomarkers in Biological Assays

The inherent photophysical properties of the carbazole nucleus make it an excellent platform for the development of fluorescent tools for biological research. nih.gov Due to their desirable electronic and charge-transport properties, carbazole derivatives are often highly fluorescent. nih.gov This fluorescence can be sensitive to the local environment, allowing for the design of "light-up" probes that become highly emissive upon binding to a specific target.

N-phenylcarbazole derivatives have been developed as two-photon fluorescent probes that exhibit strong fluorescence enhancement when bound to DNA structures. mdpi.com This property enables the fine and bright staining of nuclear DNA in fixed cells for imaging via confocal microscopy with low background fluorescence. mdpi.com Furthermore, carbazole-based fluorescent sensors have been designed to detect specific ions and for the quantitation of halide anions in biological and environmental samples. rsc.org The ability to functionalize the carbazole scaffold allows for the attachment of specific recognition moieties, creating highly selective and sensitive probes for various analytes and biomolecules.

Bioactivity Profiling of Carbazole Derivatives (General)

The carbazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkably broad spectrum of biological activities. This wide-ranging bioactivity underscores the potential of compounds like 3-Iodo-N-phenylcarbazole as starting points for drug discovery programs. An extensive body of research has documented the efficacy of carbazoles in various therapeutic areas.

| Biological Activity | Description |

| Anticancer | Carbazole derivatives demonstrate potent antiproliferative and cytotoxic effects against various cancer cell lines through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key enzymes like kinases and topoisomerases. benthamdirect.comscispace.comnih.govnih.gov |

| Anti-inflammatory | Natural and synthetic carbazoles show significant anti-inflammatory properties. nih.gov For example, certain iodinated 9H-carbazole derivatives have demonstrated potent anti-inflammatory effects in zebrafish models. nih.gov |

| Antimicrobial | The carbazole nucleus is a core component of compounds with activity against bacteria and fungi. The nature of substituents on the carbazole core significantly influences the antimicrobial properties. |

| Antioxidant | Many carbazole derivatives possess antioxidant capabilities, which are beneficial in combating diseases associated with oxidative stress. |

| Neuroprotective | By inhibiting cholinesterases and modulating other pathways, carbazole-based compounds are being investigated for their potential to treat neurodegenerative conditions like Alzheimer's disease. researchgate.netepa.gov |

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies

While several methods exist for the synthesis of 3-Iodo-N-phenylcarbazole, future research is expected to focus on developing more advanced, efficient, and sustainable synthetic routes. Current methods often involve the direct iodination of N-phenylcarbazole using various reagents. echemi.com

Key areas for future development include:

Catalyst Optimization: Research into novel catalysts could lead to milder reaction conditions, higher yields, and improved regioselectivity, reducing the formation of unwanted isomers. This includes exploring transition-metal-catalyzed C-H activation/iodination reactions as a more direct and atom-economical approach.

Process Intensification: The development of continuous flow synthesis processes could offer better control over reaction parameters, leading to higher purity products and easier scalability compared to traditional batch methods. echemi.com

Greener Synthesis: Future methodologies will likely aim to reduce the use of hazardous solvents like glacial acetic acid and employ more environmentally benign reagents. echemi.com This aligns with the growing emphasis on green chemistry principles in the chemical industry.

| Current Reagent | Solvent | Potential Improvement Area |

| N-Iodosuccinimide | Glacial Acetic Acid | Development of recyclable catalysts, solvent-free reactions |

| Potassium Iodide / Potassium Iodate (B108269) | Ethanol (B145695) / Sulfuric Acid | Milder reaction conditions, alternative non-acidic promoters |

| Iodine | Acetic Acid | Use of solid-supported reagents for easier purification |

This table is interactive. You can sort and filter the data.

Exploration of Novel Optoelectronic Devices

This compound is a known precursor and building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). leapchem.comleapchemproduct.com Its utility stems from its role in creating materials with high charge mobility and desirable electronic properties. leapchem.com Future research will likely explore its application in more advanced and novel optoelectronic devices.

The reactive iodine atom facilitates efficient palladium-catalyzed coupling reactions (e.g., Suzuki, Ullmann), which is crucial for constructing complex conjugated systems required for high-performance devices. atomfair.com Future applications could include:

Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole (B46965) framework is a common component in TADF molecules. This compound could serve as a key intermediate for building novel donor-acceptor structures that can efficiently harvest triplet excitons, leading to highly efficient OLEDs without relying on expensive heavy metals like iridium or platinum.

Organic Lasers: The high photoluminescence quantum yield and stability of carbazole derivatives make them promising candidates for gain media in organic solid-state lasers. Research could focus on incorporating this compound into polymer or dendrimer structures to prevent aggregation-caused quenching and enhance stimulated emission.

Photodetectors and Sensors: As a building block for photoconductive materials, derivatives of this compound could be used to develop highly sensitive organic photodetectors for applications in imaging and optical communications. leapchem.comleapchemproduct.com

Integration into Hybrid Organic-Inorganic Materials

The versatility of this compound extends beyond purely organic systems. A significant emerging application is its use in hybrid organic-inorganic materials, most notably perovskite solar cells (PSCs). atomfair.com

Perovskite Solar Cells (PSCs): Carbazole-based molecules are used as hole-transport materials (HTMs) in PSCs. This compound can be used as a building block to synthesize more complex HTMs. atomfair.com Future research will focus on designing derivatives that improve the interface between the perovskite layer and the electrode, enhancing charge extraction, device efficiency, and long-term stability.

Quantum Dot (QD) Technologies: Derivatives could be designed to function as ligands for semiconductor quantum dots, passivating their surface to improve photoluminescence and stability. They could also act as charge transport layers in quantum dot light-emitting diodes (QLEDs), bridging the gap between the organic and inorganic components of the device.

Hybrid Sensors: The carbazole unit can interact with various analytes. By functionalizing this compound and integrating it with inorganic nanostructures (e.g., gold nanoparticles, graphene oxide), novel hybrid sensors could be developed for detecting specific chemical or biological species with high sensitivity.

Advanced Computational Design of Derivatives

Computational chemistry offers a powerful tool for accelerating the design and discovery of new materials based on the this compound scaffold. By using advanced modeling techniques, researchers can predict the properties of new derivatives before undertaking their costly and time-consuming synthesis.

Future research in this area will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing materials for OLEDs and OPVs. oldcitypublishing.com

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk morphology and intermolecular interactions of materials derived from this compound. This is crucial for understanding charge transport in thin films and predicting charge mobility.

Virtual Screening: High-throughput virtual screening, using computational docking and quantitative structure-activity relationship (QSAR) models, can be employed to rapidly evaluate large libraries of potential derivatives for specific applications, such as inhibitors for biological targets or materials with optimized electronic properties. mdpi.com

| Computational Method | Objective | Predicted Property |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, bandgap, absorption spectra |

| Molecular Dynamics (MD) | Morphological and transport simulation | Film morphology, charge mobility, thermal stability |

| Virtual Screening / QSAR | High-throughput property prediction | Screening for biological activity, identifying lead optoelectronic candidates |

This table is interactive. You can sort and filter the data.

Unexplored Biological Applications and Therapeutic Development

While the primary focus of research on this compound has been in materials science, the carbazole scaffold is a well-known pharmacophore present in many biologically active compounds. nih.gov This suggests a significant, yet largely unexplored, potential for this compound and its derivatives in therapeutic development.

Future research directions could include:

Anticancer Agents: Numerous carbazole derivatives have shown potent antitumor activity. nih.gov The this compound core could be functionalized to create novel compounds for evaluation against various cancer cell lines, such as laryngeal carcinoma or colon cancer cells. nih.gov

Antimicrobial Compounds: The carbazole nucleus is a feature of some antimicrobial agents. nih.gov The reactivity of the iodine atom allows for the facile introduction of different functional groups, enabling the synthesis of a library of derivatives to be screened for activity against pathogenic bacteria and fungi.

Neuroprotective Agents: Some carbazole derivatives exhibit neuroprotective properties. Research could explore whether derivatives of this compound can modulate pathways involved in neurodegenerative diseases, leveraging the structural similarities to known active compounds.

| Potential Therapeutic Area | Rationale based on Carbazole Core | Possible Research Target |

| Oncology | Known antiproliferative activity of indolocarbazoles and other derivatives. nih.gov | Cyclin-dependent kinase (CDK) inhibition, apoptosis induction. |

| Infectious Diseases | Documented activity of N-substituted carbazoles against bacteria like E. coli. nih.gov | Inhibition of essential microbial enzymes or cell wall synthesis. |

| Neurology | Neuroprotective properties observed in other carbazole compounds. | Modulation of pathways related to oxidative stress or protein aggregation. |

This table is interactive. You can sort and filter the data.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-N-phenylcarbazole, and how can purity be verified experimentally?

- Answer : The synthesis typically involves halogenation of N-phenylcarbazole precursors. For example, iodination can be achieved using iodine monochloride (ICl) in a chlorinated solvent under controlled conditions. Post-synthesis purification employs silica gel column chromatography with hexane/ethyl acetate gradients. Purity verification includes melting point analysis (103–107°C), elemental analysis (C, H, N), and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm the absence of unreacted iodine or byproducts . For structural validation, compare experimental NMR shifts with computational predictions (e.g., DFT) .

Q. How is this compound characterized for electronic applications such as OLEDs?

- Answer : Key characterization includes UV-Vis spectroscopy to determine absorption maxima (indicative of π→π* transitions) and photoluminescence (PL) spectroscopy to assess emission properties. Cyclic voltammetry (CV) measures HOMO/LUMO levels, critical for evaluating charge transport in OLEDs. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures >250°C being desirable for device longevity .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Answer : Recrystallization is best achieved using a mixed solvent system (e.g., dichloromethane/hexane) under slow evaporation. Avoid protic solvents (e.g., methanol) to prevent decomposition. Monitor crystal formation via polarized light microscopy, and confirm lattice parameters via single-crystal X-ray diffraction (monoclinic P21/c, as seen in related carbazole derivatives) .

Advanced Research Questions

Q. How do substituent effects on the carbazole ring influence the optoelectronic properties of this compound?

- Answer : Introduce electron-withdrawing/donating groups (e.g., -CN, -OCH₃) at the phenyl or carbazole moiety to modulate HOMO-LUMO gaps. Use density functional theory (DFT) to calculate frontier molecular orbitals and compare with experimental CV/UV-Vis data. For instance, iodination at the 3-position enhances spin-orbit coupling, potentially improving triplet-state harvesting in phosphorescent OLEDs .

Q. What mechanistic insights explain low yields in large-scale synthesis of this compound?

- Answer : Low yields (~40–50%) often stem from steric hindrance during iodination and competing side reactions (e.g., diiodination). Kinetic studies via in-situ IR or HPLC-MS can identify intermediates. Optimize by using bulky ligands (e.g., PPh₃) to direct regioselectivity or switch to flow chemistry for better heat/mass transfer .

Q. How can computational modeling resolve contradictions in experimental spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR/IR spectra (e.g., unexpected coupling patterns) may arise from conformational flexibility or solvent effects. Perform molecular dynamics (MD) simulations to explore rotamer populations. Compare calculated (B3LYP/6-311+G(d,p)) and experimental spectra to assign ambiguous peaks .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Answer : Decomposition via hydrolysis or photodegradation is minimized by storing under inert gas (Ar/N₂) in amber vials at –20°C. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Addition of radical scavengers (e.g., BHT) may enhance stability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。